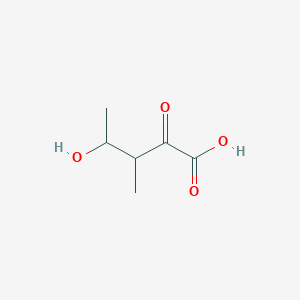

2-Keto-3-methyl-4-hydroxyvaleric acid

Description

Contextualizing 2-Keto-3-methyl-4-hydroxyvaleric Acid within Biochemical Systems

This compound is an optically active keto acid that has garnered interest in biochemical research primarily as an intermediate in specific metabolic pathways. Its structure, featuring a ketone, a carboxylic acid, a methyl group, and a hydroxyl group, positions it at the crossroads of amino acid metabolism and the biosynthesis of essential coenzymes. This compound is structurally related to other alpha-keto acids that are key players in the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine (B10760876), and isoleucine. rupahealth.commdpi.com The presence of both a keto and a hydroxyl group suggests its involvement in redox reactions and as a precursor for cyclization reactions, such as the formation of lactones.

The primary biochemical context for this compound is in the biosynthesis of pantothenic acid (Vitamin B5). Pantothenate is a crucial precursor for the synthesis of coenzyme A (CoA), a vital cofactor in numerous metabolic reactions, including the synthesis and degradation of fatty acids and the operation of the tricarboxylic acid (TCA) cycle. nih.govmdpi.com The formation of pantothenate involves the condensation of pantoic acid with β-alanine. The precursor to pantoic acid is ketopantoate, which is formed from α-ketoisovalerate. While not identical, the structure of this compound suggests its potential role as an analog or an intermediate in related or alternative biosynthetic pathways.

Research Significance of this compound in Metabolic Studies

The research significance of this compound lies in its role as a potential biomarker and an intermediate for the synthesis of biologically active molecules. google.com Its connection to amino acid metabolism makes it a compound of interest in studies of metabolic disorders where the breakdown of branched-chain amino acids is impaired, such as Maple Syrup Urine Disease (MSUD). healthmatters.ioontosight.ai In MSUD, deficient activity of the branched-chain alpha-keto acid dehydrogenase complex leads to the accumulation of branched-chain amino acids and their corresponding alpha-keto acids in bodily fluids. rupahealth.com Investigating intermediates like this compound can provide deeper insights into the pathophysiology of such diseases.

Furthermore, its role as a chiral building block makes it a valuable target for synthetic chemists. Optically active furanones, for instance, can be prepared from this compound. google.com These furanones are important structural motifs in many natural products with interesting biological activities. Therefore, the study of this keto acid has implications for both understanding fundamental metabolic processes and for the development of new synthetic methodologies in organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C6H10O4 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

4-hydroxy-3-methyl-2-oxopentanoic acid |

InChI |

InChI=1S/C6H10O4/c1-3(4(2)7)5(8)6(9)10/h3-4,7H,1-2H3,(H,9,10) |

InChI Key |

LWHINZJANGNUBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)O)C(=O)C(=O)O |

Origin of Product |

United States |

Metabolic Pathways and Regulation of 2 Keto 3 Methyl 4 Hydroxyvaleric Acid

Branched-Chain Amino Acid Catabolism and 2-Keto-3-methyl-4-hydroxyvaleric Acid as an Intermediate

This compound is a specialized intermediate in the catabolism of branched-chain amino acids (BCAAs), specifically arising from a modified pathway of L-isoleucine metabolism. Unlike the canonical BCAA degradation pathways that lead directly to acetyl-CoA and/or succinyl-CoA, the formation of this hydroxylated keto acid represents a divergent route, indicating alternative metabolic fates for L-isoleucine.

Specific Role in L-Isoleucine Metabolism

The metabolic pathway leading to this compound originates from L-isoleucine, an essential amino acid. The initial step in this specific pathway is the hydroxylation of L-isoleucine to form 4-hydroxyisoleucine (B15566). This reaction is catalyzed by the enzyme L-isoleucine dioxygenase (IDO). Subsequently, 4-hydroxyisoleucine undergoes oxidative deamination to yield this compound. This latter conversion is facilitated by the action of L-amino acid oxidase.

This pathway is distinct from the primary catabolic route of L-isoleucine, which begins with a transamination reaction to form 2-keto-3-methylvaleric acid, the non-hydroxylated counterpart of the subject compound. The presence of the hydroxyl group on this compound significantly alters its subsequent metabolic processing.

Enzymatic Steps and Key Enzyme Systems

The formation of this compound is a multi-step enzymatic process that diverges from the typical catabolism of L-isoleucine.

Branched-Chain Aminotransferase Activity

In the canonical pathway of L-isoleucine catabolism, the initial step is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs). This reaction transfers the amino group from L-isoleucine to α-ketoglutarate, producing glutamate (B1630785) and the corresponding α-keto acid, 2-keto-3-methylvaleric acid. There are two main isoforms of BCAT in mammals: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).

However, in the pathway leading to this compound, the key precursor is 4-hydroxyisoleucine. The conversion of 4-hydroxyisoleucine to this compound is achieved through oxidative deamination, a reaction catalyzed by L-amino acid oxidase, rather than a direct transamination by BCATs.

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex Function

Following the formation of branched-chain α-keto acids in the primary BCAA catabolic pathway, the branched-chain α-keto acid dehydrogenase (BCKDH) complex carries out an irreversible oxidative decarboxylation. This multi-enzyme complex is a critical regulatory point in BCAA metabolism. The BCKDH complex converts 2-keto-3-methylvaleric acid into α-methylbutyryl-CoA, which is further metabolized to acetyl-CoA and propionyl-CoA.

The metabolic fate of this compound concerning the BCKDH complex is not well-documented. The presence of a hydroxyl group at the fourth carbon may hinder its recognition and processing by the BCKDH complex, diverting it from this main energy-yielding pathway.

Formation from Related Keto Acids (e.g., 2-Keto-3-methylvaleric Acid)

This compound is not directly formed from 2-keto-3-methylvaleric acid. Instead, its synthesis begins with the hydroxylation of the parent amino acid, L-isoleucine, to 4-hydroxyisoleucine. This hydroxylated amino acid then serves as the direct precursor. Therefore, the formation of this compound is parallel to, rather than sequential from, the formation of 2-keto-3-methylvaleric acid.

Intermediary Metabolism and Connection to Other Pathways

The connection of this compound to central intermediary metabolic pathways, such as the citric acid cycle, is not definitively established as a major catabolic route. Research suggests that this compound may have alternative metabolic fates.

One significant non-enzymatic fate of this compound is its spontaneous cyclization. Due to its chemical instability in its free acid form, it can undergo lactonization to form 3-hydroxy-4,5-dimethyl-2(5H)-furanone, a compound commonly known as sotolone. Sotolone is a potent aromatic compound with a characteristic maple syrup or curry-like odor and is found in foods such as fenugreek, sherry, and roasted coffee. This conversion to a flavor compound represents a significant divergence from the energy-producing pathways of typical amino acid catabolism.

While the primary catabolism of L-isoleucine ultimately yields acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle, the pathway involving this compound appears to be directed towards the formation of specialized metabolites rather than serving as a major contributor to cellular energy pools. Further research is needed to fully elucidate any minor enzymatic pathways that may catabolize this hydroxylated keto acid and integrate its carbon skeleton into central metabolism.

Interactive Data Table: Key Molecules in the Metabolism of this compound

| Compound Name | Role |

| L-Isoleucine | The parent branched-chain amino acid from which the metabolic pathway originates. |

| 4-Hydroxyisoleucine | The hydroxylated intermediate formed from L-isoleucine. |

| This compound | The target α-keto acid, formed from the oxidative deamination of 4-hydroxyisoleucine. |

| 2-Keto-3-methylvaleric acid | The non-hydroxylated α-keto acid counterpart, formed in the main catabolic pathway of L-isoleucine. |

| Sotolone | A furanone derivative and potent flavor compound, formed from the spontaneous cyclization of this compound. |

| Acetyl-CoA | A key metabolic intermediate, a product of the canonical L-isoleucine catabolism. |

| Propionyl-CoA | A three-carbon thioester, a product of the canonical L-isoleucine catabolism, which can be converted to succinyl-CoA. |

Relationship with Valine and Leucine (B10760876) Metabolism

This compound is a crucial intermediate in the catabolism of the essential branched-chain amino acid (BCAA) isoleucine. The initial steps of BCAA metabolism are shared among leucine, isoleucine, and valine, beginning with a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs). nih.govwikipedia.org This reaction converts the amino acids into their corresponding branched-chain α-keto acids (BCKAs). Specifically, isoleucine is converted to α-keto-β-methylvaleric acid (also known as 2-keto-3-methylpentanoic acid). nih.govwikipedia.org

Following transamination, the BCKAs undergo irreversible oxidative decarboxylation, a rate-limiting step catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDH). nih.gov This multi-enzyme complex is structurally and functionally similar to the pyruvate (B1213749) dehydrogenase complex. nih.gov The BCKDH complex converts the BCKAs into their respective acyl-CoA derivatives. nih.gov In the case of isoleucine metabolism, α-keto-β-methylvaleric acid is converted to 2-methylbutyryl-CoA. nih.gov Subsequent enzymatic reactions further break down these acyl-CoA products. The catabolism of isoleucine ultimately yields acetyl-CoA and propionyl-CoA, the latter of which can be converted to the TCA cycle intermediate succinyl-CoA, making isoleucine both ketogenic and glucogenic. nih.govnih.gov

The metabolism of valine and leucine, while following a similar initial pathway, produces different end products. Valine catabolism yields propionyl-CoA, making it glucogenic, while leucine breakdown results in acetoacetate (B1235776) and acetyl-CoA, classifying it as ketogenic. nih.govnih.gov Therefore, this compound is specifically a metabolite in the isoleucine degradation pathway, distinct from the direct pathways of valine and leucine.

Role in Pyruvate-Dependent Biosynthetic Pathways

While primarily discussed in the context of catabolism in mammals, the biosynthetic pathway of the parent amino acid, isoleucine, is linked to pyruvate in plants, bacteria, and fungi. nih.govmdpi.com In these organisms, the synthesis of branched-chain amino acids is a crucial process that is not present in animals. nih.gov The carbon skeletons of valine and leucine are directly derived from the central metabolite pyruvate. nih.gov

The biosynthesis of isoleucine also involves pyruvate, albeit more indirectly in some pathways. The synthesis of valine and isoleucine is carried out by the same set of enzymes. nih.gov The pathway begins with the condensation of pyruvate and α-ketobutyrate, catalyzed by acetohydroxyacid synthase (AHAS), to form α-aceto-α-hydroxybutyrate. researchgate.net This α-ketobutyrate can be formed from acetyl-CoA and pyruvate via citramalate (B1227619) in some bacteria, directly linking the entire isoleucine backbone synthesis to pyruvate. umich.edu Subsequent enzymatic steps lead to the formation of α-keto-β-methylvaleric acid, the direct keto-acid precursor of isoleucine. researchgate.net This keto acid is then transaminated to yield isoleucine. nih.gov Therefore, this compound, as the hydroxylated form of α-keto-β-methylvaleric acid, has its origins in pyruvate-dependent biosynthetic pathways in a wide range of organisms.

| Precursor | Pathway | Key Intermediate | Organism |

| Pyruvate | Isoleucine Biosynthesis | α-Keto-β-methylvaleric acid | Plants, Bacteria, Fungi |

| Pyruvate & α-Ketobutyrate | Isoleucine Biosynthesis | α-Aceto-α-hydroxybutyrate | Plants, Bacteria, Fungi |

| Acetyl-CoA & Pyruvate | α-Ketobutyrate formation | Citramalate | Some Bacteria |

Metabolic Accumulation and Biomarker Utility

Association with Inherited Metabolic Disorders (e.g., Maple Syrup Urine Disease, Propionic Acidemia)

The accumulation of this compound and its precursor, α-keto-β-methylvaleric acid, is a hallmark of certain inherited metabolic disorders. The most prominent of these is Maple Syrup Urine Disease (MSUD), an autosomal recessive disorder caused by a deficiency in the BCKDH enzyme complex. umich.edunih.gov This enzymatic block prevents the normal breakdown of the branched-chain amino acids leucine, isoleucine, and valine, leading to the buildup of both the amino acids and their corresponding α-keto acids in the blood, urine, and cerebrospinal fluid. nih.gov The accumulation of these compounds, particularly α-ketoisocaproic acid (from leucine), is neurotoxic and gives urine a characteristic sweet odor, from which the disease derives its name. nih.gov In MSUD, elevated levels of α-keto-β-methylvaleric acid are a key diagnostic marker. mdpi.com

Propionic acidemia is another inherited metabolic disorder where abnormal metabolites related to isoleucine catabolism can be detected. This condition is caused by a deficiency of the enzyme propionyl-CoA carboxylase, which is required for the metabolism of propionyl-CoA. Since the breakdown of isoleucine (as well as valine, methionine, and threonine) produces propionyl-CoA, a defect in this enzyme leads to the accumulation of propionic acid and other upstream metabolites. This can result in secondary disruptions in the isoleucine catabolic pathway, potentially leading to the excretion of metabolites like 2-methyl-3-hydroxybutyric acid and other related compounds.

| Disorder | Deficient Enzyme | Accumulated Metabolites |

| Maple Syrup Urine Disease (MSUD) | Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Leucine, Isoleucine, Valine, α-Ketoisocaproic acid, α-Keto-β-methylvaleric acid, α-Ketoisovaleric acid |

| Propionic Acidemia | Propionyl-CoA carboxylase | Propionyl-CoA, Propionic acid, Methylcitrate, 3-Hydroxypropionate |

Cofactor Dependence in Metabolic Processing

The proper metabolic processing of this compound and its related compounds is dependent on several essential cofactors. The BCKDH complex, which catalyzes the critical decarboxylation of α-keto-β-methylvaleric acid, requires a number of cofactors for its function. These include:

Thiamine (B1217682) pyrophosphate (TPP, Vitamin B1)

Flavin adenine (B156593) dinucleotide (FAD, Vitamin B2)

Nicotinamide adenine dinucleotide (NAD+, Vitamin B3)

Coenzyme A (derived from Pantothenic Acid, Vitamin B5)

Lipoic acid nih.gov

A deficiency in any of these cofactors can impair the function of the BCKDH complex, leading to a buildup of branched-chain α-keto acids, similar to what is seen in MSUD. nih.gov In some cases, a thiamine-responsive form of MSUD exists, where high doses of thiamine can improve the residual activity of the deficient enzyme. nih.gov

Furthermore, the enzyme propionyl-CoA carboxylase, which is deficient in propionic acidemia, is a biotin-dependent enzyme. Biotin (B1667282) (Vitamin B7) acts as a cofactor for the carboxylation of propionyl-CoA to methylmalonyl-CoA. A deficiency in biotin can therefore mimic the effects of propionic acidemia, leading to an accumulation of propionyl-CoA and its precursors.

Stereochemical Considerations and Isomerism of 2 Keto 3 Methyl 4 Hydroxyvaleric Acid

Identification of Optically Active Forms and Chiral Centers

2-Keto-3-methyl-4-hydroxyvaleric acid possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. The presence of 'n' chiral centers in a molecule can result in a maximum of 2n stereoisomers. For this compound, with two chiral centers, a maximum of four distinct stereoisomers can exist.

The chiral centers in this compound are located at the C3 and C4 positions of the valeric acid backbone. The C3 carbon is bonded to a hydrogen atom, a methyl group, a keto group at the C2 position, and the rest of the carbon chain. The C4 carbon is bonded to a hydrogen atom, a hydroxyl group, the preceding carbon chain, and the terminal methyl group. The different spatial arrangements of the substituents around these two chiral centers give rise to the four possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The specific rotation of plane-polarized light, a characteristic of optically active compounds, would differ for each of these stereoisomers.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Configuration | Relationship to Other Isomers |

| (3R, 4R) | Enantiomer of (3S, 4S) |

| (3S, 4S) | Enantiomer of (3R, 4R) |

| (3R, 4S) | Enantiomer of (3S, 4R) |

| (3S, 4R) | Enantiomer of (3R, 4S) |

| (3R, 4R) and (3R, 4S) | Diastereomers |

| (3S, 4S) and (3S, 4R) | Diastereomers |

Spontaneous Cyclization and Lactone Formation

Hydroxy acids, particularly those with the hydroxyl group at the gamma (γ) or delta (δ) position relative to the carboxyl group, have a propensity to undergo intramolecular esterification to form cyclic esters known as lactones. researchgate.net In the case of this compound, the hydroxyl group is at the C4 position, which is the γ-position relative to the C1 carboxyl group.

This structural arrangement facilitates a spontaneous, acid-catalyzed cyclization reaction. The hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This intramolecular reaction results in the formation of a stable, five-membered ring structure, a γ-lactone. researchgate.net This process is a reversible equilibrium, but the formation of the five-membered lactone ring is often thermodynamically favored due to its low ring strain.

The resulting lactone would be a derivative of γ-valerolactone, with a keto group at the alpha position and a methyl group at the beta position of the lactone ring. The stereochemistry of the chiral centers at C3 and C4 of the parent hydroxy acid is retained in the corresponding positions of the newly formed lactone.

Stereospecificity in Related Enzymatic Transformations

While specific enzymatic transformations of this compound are not extensively documented, the metabolism of structurally similar branched-chain α-keto acids provides a strong basis for understanding the expected stereospecificity of such reactions. Enzymes involved in the biosynthesis and degradation of branched-chain amino acids, such as leucine (B10760876), isoleucine, and valine, are known to be highly stereospecific. wikipedia.orguniprot.org

One such class of enzymes is the ketol-acid reductoisomerases (EC 1.1.1.86). wikipedia.orgebi.ac.uknih.gov These enzymes catalyze both the reduction of a keto group and an isomerization reaction in their substrates. For instance, in the biosynthesis of isoleucine, ketol-acid reductoisomerase acts on (S)-α-aceto-α-hydroxybutyrate to produce (2R,3R)-2,3-dihydroxy-3-methylvalerate. researchgate.net This demonstrates the high degree of stereoselectivity in both substrate recognition and product formation.

Another relevant enzyme class is the dihydroxy-acid dehydratases (EC 4.2.1.9), which catalyze the dehydration of α,β-dihydroxy acids. wikipedia.orguniprot.orgnih.gov These enzymes are also known to be stereospecific. For example, dihydroxy-acid dehydratase from Arabidopsis thaliana catalyzes the dehydration of (2R,3R)-2,3-dihydroxy-3-methylpentanoate. uniprot.org

Given the high stereospecificity of enzymes that act on similar branched-chain α-keto and dihydroxy acids, it is highly probable that any enzymatic reduction or other transformation of the keto or hydroxyl groups of this compound would proceed in a stereospecific manner. An enzyme would likely recognize and bind to only one of the four possible stereoisomers of the compound to produce a product with a specific stereochemistry. This enzymatic stereospecificity is a fundamental principle in biochemistry, ensuring the precise control of metabolic pathways.

Enzymatic and Biotechnological Synthesis of 2 Keto 3 Methyl 4 Hydroxyvaleric Acid and Analogues

Microbial Biotransformation Approaches

Microbial biotransformation leverages the diverse metabolic capabilities of microorganisms to carry out specific chemical conversions. This approach is particularly attractive for the synthesis of 2-Keto-3-methyl-4-hydroxyvaleric acid due to the availability of enzymes that can stereoselectively oxidize the precursor amino acid.

Utilization of L-Amino Acid Oxidase Activity in Microorganisms

A primary route for the microbial synthesis of this compound involves the enzymatic oxidation of its corresponding amino acid precursor, (2S,3R,4S)-4-hydroxyisoleucine. This reaction is catalyzed by L-amino acid oxidases (LAAOs), flavoenzymes that facilitate the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide. nih.govnih.gov

The process is highly specific, ensuring the formation of the desired keto acid enantiomer. The reaction can be carried out using whole microbial cells that possess LAAO activity or with isolated L-amino acid oxidase enzymes. nih.gov The use of whole cells can be advantageous as it circumvents the need for enzyme purification and can provide in-situ cofactor regeneration.

Microbial Species Involved in Conversions (e.g., Bacteria, Fungi, Algae)

L-amino acid oxidases are widely distributed across various microbial species, including bacteria, fungi, and algae, suggesting a broad potential for identifying suitable biocatalysts. nih.gov While specific examples of microorganisms used for the direct conversion of 4-hydroxyisoleucine (B15566) to this compound are not extensively detailed in publicly available literature, several microbial genera are known to produce LAAOs with broad substrate specificity that could be applicable.

Bacteria: Several bacterial species are known producers of LAAOs. For instance, LAAOs have been identified in species of Rhodococcus, Proteus, and Bacillus. mdpi.com The L-amino acid oxidase from Rhodococcus opacus, for example, has demonstrated a very broad substrate specificity, acting on a variety of L-amino acids. researchgate.net Such enzymes are promising candidates for the biotransformation of 4-hydroxyisoleucine.

Fungi: Fungi, particularly filamentous fungi like those from the genus Aspergillus, are also known to express L-amino acid oxidases. mdpi.com These enzymes play a role in nitrogen metabolism and could be harnessed for the synthesis of keto acids. mdpi.com

The following table provides examples of microbial sources of L-amino acid oxidases that could potentially be utilized for the synthesis of this compound.

| Microbial Domain | Genus/Species | Potential for this compound Synthesis |

| Bacteria | Rhodococcus opacus | Produces LAAO with broad substrate specificity. |

| Proteus species | Known to express L-amino acid deaminases and oxidases. nih.gov | |

| Bacillus species | Some species possess LAAOs. mdpi.com | |

| Fungi | Aspergillus species | Known to produce LAAOs for nitrogen scavenging. mdpi.com |

| Penicillium species | Potential source of oxidative enzymes. | |

| Algae | Various species | LAAO activity has been reported in some algae. nih.gov |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and novel synthetic routes. For this compound, this approach often involves the use of specific enzymes to construct the carbon skeleton or introduce key functional groups with high stereocontrol.

Application of Specific Enzymes (e.g., Aldolases, Dehydrogenases)

Aldolases: Aldolases are a class of enzymes that catalyze the formation of carbon-carbon bonds, making them powerful tools for the synthesis of complex molecules from simpler precursors. Pyruvate-dependent aldolases, for instance, can catalyze the aldol (B89426) addition of pyruvate (B1213749) to an aldehyde, forming a 4-hydroxy-2-ketoacid. sciencecentral.netnih.gov While a direct synthesis of this compound using this method would require a specific aldehyde precursor, the general applicability of aldolases in generating similar structures is well-documented. researchgate.net For example, 2-keto-4-hydroxybutyrate has been synthesized from formaldehyde (B43269) and pyruvate using a pyruvate aldolase (B8822740) from Pseudomonas aeruginosa. nih.gov

Dehydrogenases: Dehydrogenases, and in particular ketoreductases, are enzymes that catalyze the reversible reduction of ketones to alcohols. In the context of this compound synthesis, a dehydrogenase could be used in the reverse reaction to oxidize a corresponding dihydroxy acid precursor to the target keto acid. The stereoselectivity of these enzymes would be crucial in establishing the correct chirality at the hydroxyl-bearing carbon.

The following table summarizes the potential enzymatic reactions in a chemoenzymatic approach.

| Enzyme Class | Reaction Type | Potential Application in Synthesis |

| Aldolases | Carbon-Carbon Bond Formation | Synthesis of the keto acid backbone from smaller precursors. |

| Dehydrogenases | Oxidation/Reduction | Stereoselective oxidation of a diol precursor to the target keto acid. |

Precursor Utilization in Synthesis (e.g., 4-Hydroxyisoleucine)

The most direct precursor for the enzymatic synthesis of this compound is (2S,3R,4S)-4-hydroxyisoleucine. nih.govnih.govnih.govmdpi.com This non-proteinogenic amino acid is naturally found in fenugreek seeds. nih.govgoogle.com The biotransformation of 4-hydroxyisoleucine to its corresponding keto acid is a single-step oxidation reaction, making it an highly efficient pathway if a suitable L-amino acid oxidase is employed. nih.gov

Metabolic Engineering for Targeted Production

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a desired compound. For this compound, metabolic engineering efforts would likely focus on the overproduction of its precursor, 4-hydroxyisoleucine, in a microbial host, which could then be converted to the target keto acid.

Significant progress has been made in the metabolic engineering of Escherichia coli for the production of (2S, 3R, 4S)-4-hydroxyisoleucine. nih.govoup.com These strategies typically involve the introduction of a gene encoding L-isoleucine dioxygenase (IDO), an enzyme that catalyzes the stereospecific hydroxylation of L-isoleucine to 4-hydroxyisoleucine. nih.gov

Key metabolic engineering strategies to enhance 4-hydroxyisoleucine production in E. coli include:

Overexpression of L-isoleucine dioxygenase (IDO): Introducing and overexpressing the ido gene is the primary step to enable the synthesis of 4-hydroxyisoleucine. nih.gov

Enhancing Precursor Supply: Increasing the intracellular pool of L-isoleucine is crucial. This can be achieved by engineering the amino acid biosynthesis pathways.

Cofactor Engineering: The IDO enzyme requires α-ketoglutarate as a cofactor. nih.gov Engineering the central carbon metabolism, such as the tricarboxylic acid (TCA) cycle, can increase the availability of this cofactor. nih.gov

Knockout of Competing Pathways: Deleting genes that encode for enzymes that divert metabolic flux away from the desired pathway can increase the yield of the target product.

Once a high-titer 4-hydroxyisoleucine-producing strain is developed, the subsequent conversion to this compound could be achieved by introducing an L-amino acid oxidase gene into the same host, creating a consolidated bioprocess. Alternatively, the produced 4-hydroxyisoleucine could be purified and then subjected to a whole-cell biotransformation with a different microorganism expressing high levels of LAAO.

The following table outlines some of the genetic modifications employed in E. coli to improve the production of 4-hydroxyisoleucine.

| Genetic Modification | Target Gene/Pathway | Purpose | Reference |

| Gene Overexpression | L-isoleucine dioxygenase (ido) | Introduces the key enzymatic step for 4-hydroxyisoleucine synthesis. | nih.gov |

| Gene Deletion | α-ketoglutarate dehydrogenase (sucA) | Blocks a competing pathway in the TCA cycle, potentially increasing α-ketoglutarate availability. | nih.gov |

| Gene Deletion | Isocitrate lyase (aceA) | Modifies central metabolism to redirect carbon flux. | nih.gov |

By integrating these metabolic engineering strategies, it is feasible to develop robust microbial cell factories for the efficient and sustainable production of this compound.

Pathway Development in Microbial Systems for Hydroxyacids and Lactones

The synthesis of α-branched hydroxy acids in microbial hosts such as Escherichia coli can be achieved by constructing synthetic pathways that utilize cellular building blocks. princeton.edu These pathways often involve enzymes like thiolases, ketoreductases, and thioesterases to convert simple carbon sources into more complex molecules. princeton.edu For instance, engineered E. coli strains have been developed to produce chiral 2-methyl-3-hydroxy acids, which are structurally analogous to this compound. princeton.edu The production of these compounds can be initiated from the carbon−carbon bond forming step between acyl-coenzyme A (CoA) substrates, catalyzed by thiolase enzymes. princeton.edu

One of the challenges in producing hydroxy acids is the efficiency of the enzymatic steps. In some cases, the productivity for hydroxy acids is lower compared to related enoic acids, even with the presence of effective thioesterases like TesB. princeton.edu This highlights the importance of optimizing the expression levels of pathway enzymes to improve flux towards the desired hydroxy acid product. princeton.edu

Lactones, which are cyclic esters of hydroxy acids, are also valuable compounds produced through microbial biosynthesis. mdpi.com Often, the production of lactones is achieved through the biotransformation of hydroxy fatty acids by microorganisms like the yeast Yarrowia lipolytica. mdpi.com The peroxisomal β-oxidation pathway is central to this process, involving enzymes such as acyl-CoA oxidase, a multifunctional hydratase/dehydrogenase, and a thiolase. mdpi.com Genetic engineering of these pathways, for example by deleting competing pathways or overexpressing key enzymes, has been shown to significantly improve the titers of lactones like γ-decalactone. mdpi.com

The following table summarizes the production of various hydroxyacids and lactones in different microbial systems, showcasing the diversity of engineered pathways.

| Product | Host Organism | Key Enzymes/Pathways | Titer | Reference |

| Chiral 2-methyl-3-hydroxy acids | Escherichia coli | Thiolase, Ketoreductase | 1.1 ± 0.2 g/L | princeton.edu |

| Branched enoic acids | Escherichia coli | Thiolase, Ketoreductase, Dehydratase | 1.12 ± 0.06 g/L | princeton.edu |

| γ-decalactone | Yarrowia lipolytica | Peroxisomal β-oxidation (Acyl-CoA oxidase, Hydratase/Dehydrogenase, Thiolase) | ~3.3 g/L | mdpi.com |

| 3-Hydroxypropionic acid (3-HP) | Engineered Yeast | Malonyl-CoA reductase (MCR) | 5.3 g/L | researchgate.net |

Strategies for Biocatalytic Optimization

Optimizing the biocatalytic steps is crucial for enhancing the production of desired hydroxyacids. This can involve several strategies, including modulating enzyme expression levels and protein engineering to improve enzyme activity and selectivity.

Adjusting the expression levels of pathway enzymes through the use of different promoters and ribosome-binding site (RBS) sequences can lead to significant improvements in product titers. princeton.edu For example, using an alternative RBS for the thioesterase TesB expression construct resulted in improved titers of α-branched hydroxy acids. princeton.edu

Protein engineering is another powerful tool for biocatalytic optimization. Site-directed mutagenesis can be employed to alter the substrate specificity and catalytic efficiency of enzymes. For instance, the lactate (B86563) dehydrogenase from Bacillus stearothermophilus has been engineered through amino acid substitutions to alter its specificity towards different hydroxyacids. researchgate.net Similarly, engineering of SgvM, a SAM-dependent methyltransferase, has been shown to enhance its efficiency in catalyzing enantioselective biocatalytic methylation processes for the synthesis of α-keto acids. nih.govresearchgate.net This engineered enzyme, SgvMVAV, displayed record total turnover numbers and excellent enantioselectivities across a diverse range of substrates. nih.govresearchgate.net

The table below outlines various strategies for biocatalytic optimization and their impact on the synthesis of hydroxyacids and related compounds.

| Optimization Strategy | Target Enzyme/System | Outcome | Reference |

| Modulating Expression Levels | Thioesterase (TesB) | Improved titers of α-branched hydroxy acids | princeton.edu |

| Site-Directed Mutagenesis | Lactate Dehydrogenase | Altered specificity towards different hydroxyacids | researchgate.net |

| Protein Engineering | SgvM (SAM-dependent methyltransferase) | Enhanced efficiency and enantioselectivity for α-keto acid alkylation | nih.govresearchgate.net |

| Dual Biocatalytic System | SgvMVAV and PaHMT | Record turnover efficiency for asymmetric methylation of α-keto acids | nih.govresearchgate.netnih.gov |

Biological Roles and Research Applications

Function as a Key Metabolite in Cellular Processes

2-Keto-3-methyl-4-hydroxyvaleric acid is understood to be a key intermediate in the metabolism of branched-chain amino acids, particularly in the catabolic pathway of 4-hydroxyisoleucine (B15566). In general, the breakdown of amino acids involves a transamination step, which converts the amino acid into its corresponding α-keto acid. In this context, this compound is the α-keto acid of 4-hydroxyisoleucine. This conversion is a critical juncture in cellular metabolism, directing the carbon skeleton of the amino acid into various metabolic fates.

Once formed, this compound can be further metabolized by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzyme complex catalyzes the oxidative decarboxylation of branched-chain α-keto acids, converting them into their corresponding acyl-CoA derivatives. This is a crucial and irreversible step in the catabolism of these amino acids. frontiersin.org The resulting acyl-CoA can then enter the citric acid cycle for energy production or be used as a precursor for the synthesis of other molecules. The activity of the BCKDH complex is tightly regulated, indicating the metabolic importance of controlling the levels of branched-chain α-keto acids like this compound. nih.gov

In some organisms, such as Bacillus thuringiensis, 4-hydroxyisoleucine is known to be converted into (2S,3R)-2-amino-3-methyl-4-ketopentanoic acid, a closely related keto acid that acts as a vitamin B12 antimetabolite with antibiotic properties. researchgate.net This highlights the potential for this compound and its derivatives to participate in specialized metabolic pathways beyond central carbon metabolism.

Role in Biopolymer Synthesis and Engineering (e.g., Polyhydroxyalkanoates)

This compound is a potential precursor for the synthesis of novel polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters produced by various microorganisms. PHAs have garnered significant interest as sustainable alternatives to conventional plastics. The incorporation of different monomer units into the PHA backbone allows for the tailoring of its physical and chemical properties.

The corresponding hydroxy acid, 3-hydroxy-4-methylvalerate, can be incorporated as a monomer into PHA copolymers. For instance, the bacterium Azotobacter chroococcum 7B has been shown to synthesize a novel copolymer, poly(3-hydroxybutyrate-co-3-hydroxy-4-methylvalerate) (PHB4MV), when supplied with 4-methylvaleric acid as a precursor. nih.govwikipedia.org The inclusion of the 3-hydroxy-4-methylvalerate monomer significantly alters the physicochemical properties of the resulting polymer, leading to lower crystallinity and a higher contact angle compared to the poly(3-hydroxybutyrate) (PHB) homopolymer. nih.govwikipedia.org

The enzymatic conversion of this compound to 3-hydroxy-4-methylvaleryl-CoA is a plausible route for its incorporation into PHAs. This would likely involve a dehydrogenase or reductase to convert the keto group to a hydroxyl group, followed by the action of a CoA ligase. The resulting 3-hydroxy-4-methylvaleryl-CoA could then be utilized by PHA synthase enzymes. The broad substrate specificity of some ketol-acid reductoisomerases for various 2-keto acids suggests that enzymes capable of this conversion exist in nature. researchgate.net

Table 1: Research Findings on the Synthesis of Poly(3-hydroxybutyrate-co-3-hydroxy-4-methylvalerate)

| Organism | Precursor Supplied | Resulting Copolymer | Molar Content of 3H4MV | Reference |

| Azotobacter chroococcum 7B | 4-methylvaleric acid | Poly(3-hydroxybutyrate-co-3-hydroxy-4-methylvalerate) | 0.6 mol% | nih.govwikipedia.org |

Significance as a Structural Moiety in Natural Product Biosynthesis (e.g., Cryptophycins)

This compound represents a potential structural moiety in the biosynthesis of complex natural products, such as the cryptophycins. Cryptophycins are a family of highly cytotoxic cyclic depsipeptides that have shown potent antitumor activity. researchgate.net These molecules are assembled by large, multifunctional enzymes known as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).

The structure of cryptophycins is composed of four building blocks, designated as units A, B, C, and D. researchgate.net Unit D is typically 2-hydroxyisocaproic acid, also known as leucic acid. nih.gov The biosynthesis of such hydroxy acid units within PKS/NRPS pathways often proceeds through a keto acid intermediate that is subsequently reduced. Given the structural similarity, this compound could serve as a precursor to a hydroxylated analog of unit D or a related structural component in other natural products.

While the direct incorporation of this compound into cryptophycins has not been explicitly documented, the modular nature of PKS and NRPS enzymes allows for the incorporation of a diverse range of precursor molecules. The study of chemoenzymatic synthesis of cryptophycin (B1240208) analogs has demonstrated the flexibility of the enzymes involved, particularly the cryptophycin thioesterase (CrpTE), which catalyzes the macrocyclization of the linear precursor. nih.govacs.org This enzymatic plasticity suggests that precursors derived from this compound could potentially be incorporated to generate novel cryptophycin derivatives with altered biological activities.

Research Implications from Precursor Bioactivity (e.g., Insulinotropic Effects of 4-Hydroxyisoleucine)

The primary precursor to this compound is the amino acid 4-hydroxyisoleucine, which has been extensively studied for its potent insulinotropic and antihyperglycemic properties. nih.gov 4-Hydroxyisoleucine, extracted from fenugreek seeds, has been shown to stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells in both rats and humans. nih.govnih.gov This effect is strictly dependent on the glucose concentration, making it a promising candidate for the development of new therapies for type 2 diabetes. nih.gov

Further research into the biological activities of this compound itself is warranted. It is plausible that this keto acid could have direct effects on cellular signaling pathways involved in glucose homeostasis and insulin secretion. Understanding the metabolic fate and biological actions of this compound will provide a more complete picture of the mechanisms underlying the therapeutic effects of 4-hydroxyisoleucine.

Table 2: Investigated Insulinotropic Effects of 4-Hydroxyisoleucine

| Model System | Effective Concentration Range | Key Finding | Reference |

| Isolated Rat Islets | 100 µM to 1 mM | Potentiates glucose-induced insulin secretion in a dose-dependent manner. | nih.gov |

| Isolated Human Islets | 100 µM to 1 mM | Stimulates glucose-induced insulin release. | nih.gov |

| Perfused Rat Pancreas | 200 µM | Induces a biphasic pattern of insulin secretion. | nih.gov |

Analytical Methodologies for Research on 2 Keto 3 Methyl 4 Hydroxyvaleric Acid

Spectrometric Techniques for Structural Elucidation and Quantification

Spectrometric methods are indispensable for determining the molecular structure and measuring the abundance of 2-Keto-3-methyl-4-hydroxyvaleric acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) provide complementary information, offering a comprehensive analytical toolkit.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR can map the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are the primary methods used.

While specific experimental NMR data for this compound is not widely published, the chemical shifts can be predicted based on its structural features and comparison to similar compounds, such as 3-Methyl-2-oxovaleric acid hmdb.ca. The presence of a hydroxyl group at the C4 position is expected to cause a significant downfield shift for the proton and carbon at that position compared to its non-hydroxylated analog.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbons and their functional group type (e.g., carbonyl, alkyl, alcohol-bearing).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C1 (Carboxyl) | - | ~165-175 | Carboxylic acid carbon, typically does not show in ¹H NMR. |

| C2 (Keto) | - | ~195-205 | Ketone carbonyl carbon. |

| C3 (CH) | ~3.0-3.5 (quartet) | ~45-55 | Methine proton adjacent to a carbonyl and a methyl group. |

| C4 (CH-OH) | ~3.8-4.2 (quartet) | ~65-75 | Methine proton attached to the hydroxyl group, shifted downfield. |

| C5 (CH₃) | ~1.1-1.3 (doublet) | ~15-20 | Methyl group attached to C4. |

| C3-CH₃ | ~1.2-1.4 (doublet) | ~10-15 | Methyl group attached to C3. |

Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and pH.

Mass spectrometry (MS) is a highly sensitive technique used for both qualitative and quantitative analysis. It measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for analyzing complex mixtures.

For non-volatile and thermally labile compounds like keto acids, derivatization is often required prior to GC-MS analysis to increase volatility and thermal stability nih.govuah.edu. Common derivatization agents include silylating agents (e.g., MSTFA) or alkyl chloroformates nih.govuah.edu. Liquid chromatography-mass spectrometry (LC-MS) often requires less sample preparation and can analyze the compound directly or after derivatization to enhance ionization efficiency researchgate.netmdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase before detection by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule, which aids in its identification. High-resolution MS can provide the exact molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for analyzing less volatile and polar compounds like this compound. Techniques like LC-tandem MS (LC-MS/MS) offer high selectivity and sensitivity for quantification by using multiple reaction monitoring (MRM) researchgate.net. High-resolution systems like LC-Fourier Transform Ion Cyclotron Resonance-MS (LC-FTICR-MS) or LC-Quadrupole Time-of-Flight MS (LC-QTOF/MS) allow for highly accurate mass measurements, facilitating unambiguous identification of metabolites in complex biological samples nih.gov.

Derivatization and MS Parameters for Keto Acid Analysis

| Technique | Derivatization Reagent | Ionization Mode | Key Advantages |

|---|---|---|---|

| GC-MS | Alkyl Chloroformates nih.gov | Electron Impact (EI) | High separation efficiency, extensive spectral libraries available. |

| GC-MS | Silylating Agents (e.g., MSTFA) uah.edu | Electron Impact (EI) | Creates volatile derivatives suitable for GC analysis. |

| LC-MS/MS | O-(2,3,4,5,6-pentafluorobenzyl)oxime researchgate.net | Electrospray (ESI) | High sensitivity and specificity, good for quantification. |

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatography is fundamental to the analysis of this compound as it allows for its separation from other components in a mixture prior to detection and quantification. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's properties and the analytical goals.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common method for separating organic acids asianpubs.orgresearchgate.net. Derivatization can be employed to attach a UV-absorbing or fluorescent tag to the molecule, enhancing detection sensitivity asianpubs.orgbiorxiv.org.

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As previously mentioned, direct analysis of this compound by GC is challenging due to its low volatility and thermal instability. Therefore, chemical derivatization to form more volatile esters (e.g., methyl esters) or silyl (B83357) derivatives is a mandatory step for successful GC analysis researchgate.net.

Typical Chromatographic Conditions for the Analysis of Structurally Similar Keto Acids

| Technique | Column | Mobile/Carrier Gas | Detection Method | Reference |

|---|---|---|---|---|

| HPLC | Zorbax C-18 | Methanol-water-acetonitrile (46:52:2 v/v/v) | UV (Photodiode Array at 255 nm) | asianpubs.org |

| HPLC | Acclaim 120 C18 | Gradient of acetonitrile (B52724) and phosphate (B84403) buffer | UV-VIS | thermofisher.com |

| GC-MS | HB-5ms capillary column | Helium | Time-of-Flight (TOF) Mass Spectrometry | unimi.it |

Advanced Research Directions and Future Perspectives

Elucidation of Novel Enzymatic Activities and Mechanisms

The biosynthesis of 2-Keto-3-methyl-4-hydroxyvaleric acid, also known as 4-hydroxy-3-methyl-2-keto-pentanoate (HMKP), likely involves several classes of enzymes capable of forming its distinct carbon skeleton and stereochemistry. Future research will focus on discovering and characterizing these biocatalysts.

One of the most promising enzymatic routes is through the action of aldolases . A novel aldolase (B8822740) activity capable of synthesizing HMKP has been identified, which is a crucial step in a proposed pathway for the synthesis of 4-hydroxyisoleucine (B15566). nih.govacs.org These enzymes catalyze the C-C bond formation between a nucleophilic donor (like pyruvate) and an electrophilic aldehyde acceptor. The discovery of aldolases with high specificity and stereoselectivity for the precursors of this compound is a primary research goal.

Another potential pathway involves the hydroxylation of a precursor molecule, such as α-keto-β-methylvaleric acid (the keto acid of isoleucine). nih.gov This can be achieved by Fe(II)/α-ketoglutarate-dependent dioxygenases (Fe/αKG) , which are remarkable for their ability to catalyze the selective hydroxylation of unactivated C-H bonds. researchgate.netnih.gov Identifying a dioxygenase that can specifically introduce a hydroxyl group at the C4 position of the valeric acid backbone would represent a significant breakthrough.

Additionally, thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes are known for their versatility in carbon-carbon bond formation and their role in synthesizing α-hydroxy-β-keto acids. bioengineer.orgresearchgate.net Investigating this class of enzymes could uncover novel synthetic routes to the target molecule and its derivatives.

| Enzyme Class | Potential Reaction Mechanism | Precursors |

| Aldolases | Aldol (B89426) addition | Pyruvate (B1213749) and Propanal |

| Dioxygenases | C-H bond hydroxylation | α-Keto-β-methylvaleric acid |

| ThDP-dependent Enzymes | Carboligation of keto acids | Various β-keto acids |

Optimization of Biocatalytic Processes for Research Applications

For this compound to be accessible for research and as a synthetic building block, efficient and scalable biocatalytic processes are essential. Optimization efforts will likely concentrate on several key areas.

A primary strategy is the development of tandem enzymatic cascades , where multiple reactions are performed in a single pot. For instance, an aldolase-catalyzed synthesis of the keto acid could be directly followed by an asymmetric reduction of the keto group by a ketoreductase or amination by a transaminase to produce chiral hydroxy acids or amino acids, respectively. nih.govmdpi.comacs.org This approach improves process efficiency by minimizing intermediate purification steps and overcoming equilibrium limitations.

Many of the enzymes involved, particularly reductases, require expensive cofactors like NADH or NADPH. Therefore, establishing efficient cofactor regeneration systems is critical for economic viability. mdpi.com This can be achieved by using a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate the required cofactor.

Further optimization will involve protein engineering to enhance enzyme stability, activity, and substrate specificity. The choice between using whole-cell biocatalysts versus purified enzymes will also be critical; whole-cell systems can offer intrinsic cofactor regeneration but may have lower product titers, whereas purified enzymes provide cleaner reaction profiles but at a higher cost. researchgate.net

Exploration of Structure-Activity Relationships in Derivatives and Analogues

Understanding the structure-activity relationship (SAR) is fundamental to discovering potential biological functions or applications for this compound and its derivatives. While direct SAR studies on this molecule are not yet available, principles can be drawn from research on analogous compounds like α-ketoamides and γ-hydroxybutyric acid. nih.govnih.gov

Future research would involve the systematic synthesis of analogues to probe the importance of its key functional groups:

The Hydroxyl Group: The position and stereochemistry of the hydroxyl group are likely critical for biological activity. Esterification or etherification of this group would help determine if it acts as a hydrogen bond donor or acceptor in interactions with biological targets.

The Methyl Group: The steric bulk and hydrophobicity imparted by the methyl group at the C3 position could be crucial for fitting into an enzyme's active site. Analogues with different alkyl chains (e.g., ethyl, propyl) or no substitution at this position would clarify its role.

The Keto and Carboxyl Groups: These groups provide key electronic features and potential interaction points (hydrogen bonding, salt bridges). Their modification into esters, amides, or alcohols would reveal their necessity for any observed activity. nih.gov

By correlating these structural modifications with changes in biological effect—for example, as an enzyme inhibitor or a signaling molecule—a comprehensive SAR profile can be developed. This knowledge is essential for designing more potent and selective molecules for potential therapeutic or industrial applications.

Development of Novel Analytical Methodologies for Complex Matrices

The accurate detection and quantification of this compound in complex biological matrices like cell culture media, plasma, or tissue extracts are essential for studying its metabolism and function. However, α-keto acids are often present at low concentrations and can be unstable, posing significant analytical challenges.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques used for analyzing keto acids. semanticscholar.org Direct analysis is often difficult, necessitating derivatization to improve stability, volatility, and detector response. Common derivatization agents include:

o-Phenylenediamine (OPD) or its analogues, which react with the α-keto acid moiety to form highly fluorescent quinoxalinone derivatives, enabling sensitive fluorescence detection. semanticscholar.org

Silylating agents (e.g., BSTFA), which increase the volatility of the compound for GC-MS analysis.

Oximation reagents , which target the keto group to form stable oximes.

A significant challenge is the analysis of stereoisomers. The molecule has two chiral centers (C3 and C4), meaning it can exist as four different diastereomers. Chiral chromatography , using either chiral stationary phases in HPLC or chiral derivatizing agents, is required to separate and quantify these individual isomers, as they may have distinct biological activities. wikipedia.org Developing robust and sensitive chiral methods will be a key area of future analytical research.

| Technique | Sample Preparation | Detection Method | Key Advantages/Challenges |

| HPLC | Often requires derivatization (e.g., with OPD) | Fluorescence, UV, Mass Spectrometry (MS) | Good for non-volatile compounds; chiral separation is possible. |

| GC-MS | Requires derivatization (e.g., silylation) | Mass Spectrometry (MS) | High sensitivity and structural information; requires volatile derivatives. |

| LC-MS/MS | Minimal preparation, direct injection possible | Tandem Mass Spectrometry | High specificity and sensitivity; can distinguish from isomers. nih.gov |

Computational Modeling and Systems Biology Approaches to Metabolism

Computational modeling provides a powerful framework for understanding how this compound might be integrated into broader metabolic networks. Given its structure, the compound is closely related to branched-chain amino acid (BCAA) metabolism, a pathway of significant interest in metabolic diseases. nih.govfrontiersin.org

Metabolic flux analysis (MFA) and other systems biology approaches can be used to predict the metabolic fate of this compound. nih.govphysiology.org By incorporating the enzymatic reactions for its synthesis and degradation into existing genome-scale metabolic models of human or microbial cells, researchers can simulate:

The conditions under which the compound is produced or consumed.

Its impact on the flux through related pathways, such as the TCA cycle or other amino acid catabolic routes. nih.gov

Its potential role as a metabolic biomarker for certain physiological states.

These models rely on accurate kinetic parameters for the enzymes involved, which underscores the importance of the enzymatic characterization described in section 7.1. A significant challenge in biological modeling is parameter estimation, as real-world models can have hundreds of parameters that must be determined from experimental data. substack.com Validating the model's predictions against experimental data is a crucial step to ensure its accuracy. substack.com Ultimately, these computational approaches can guide experimental design and help formulate new hypotheses about the biological significance of this compound.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying 2-Keto-3-methyl-4-hydroxyvaleric acid in biological samples?

- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used due to its high sensitivity and specificity for keto acids. For example, derivatization with 2,4-dinitrophenylhydrazine (DNPH) enhances UV/Vis detection in HPLC, while tandem MS (LC-MS/MS) improves quantification in complex matrices like plasma or microbial cultures . Nuclear magnetic resonance (NMR) spectroscopy is also employed for structural confirmation, particularly for distinguishing isomers .

Q. How can researchers synthesize this compound with high enantiomeric purity?

- Methodology : Asymmetric synthesis using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) is preferred. For example, enzymatic methods employing dehydrogenases or transaminases can selectively reduce ketone intermediates while preserving stereochemistry. Reaction conditions (pH, temperature) must be optimized to minimize racemization, as seen in studies on structurally similar α-keto acids like 4-methyl-2-oxovaleric acid .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Crystallization using polar solvents (e.g., ethanol/water mixtures) is effective for removing unreacted precursors. Ion-exchange chromatography can separate acidic byproducts, while preparative HPLC with a C18 column resolves closely related impurities. Purity validation requires a combination of melting point analysis, HPLC retention time matching, and spectral data (IR, MS) .

Advanced Research Questions

Q. How does this compound participate in microbial metabolic pathways, and what experimental models validate its role?

- Methodology : Isotopic labeling (e.g., ¹³C or ²H) combined with tracer studies in microbial cultures (e.g., E. coli or S. cerevisiae) can map metabolic flux. For instance, gas chromatography-mass spectrometry (GC-MS) tracks labeled carbon incorporation into downstream metabolites like branched-chain amino acids. Knockout strains lacking key enzymes (e.g., ketol-acid reductoisomerase) further clarify pathway dependencies .

Q. What computational approaches predict the reactivity and stability of this compound under varying pH and temperature conditions?

- Methodology : Density functional theory (DFT) calculations model tautomeric equilibria and degradation pathways. Molecular dynamics simulations assess solvent interactions, particularly in aqueous environments. Experimental validation via pH-controlled stability studies (monitored by UV spectroscopy and HPLC) confirms computational predictions, as demonstrated for analogous hydroxy acids .

Q. How can contradictory data on the compound’s enzymatic inhibition properties be resolved?

- Methodology : Systematic dose-response assays (e.g., IC₅₀ determinations) under standardized conditions (buffer composition, enzyme concentration) reduce variability. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities to rule out non-specific interactions. Meta-analyses of published datasets, adjusted for methodological differences (e.g., substrate concentrations), identify consensus mechanisms .

Q. What strategies optimize the integration of this compound into synthetic metabolic pathways for bioproduction?

- Methodology : Modular cloning (e.g., Golden Gate assembly) enables combinatorial testing of enzyme variants (e.g., keto-acid decarboxylases) in heterologous hosts. In-line sensors (e.g., pH and dissolved oxygen probes) coupled with fed-batch bioreactors maintain optimal substrate levels. Metabolomic profiling identifies bottlenecks, while CRISPR interference (CRISPRi) fine-tunes competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.